5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Overview
Description
“5-Methyl-N-(piperidin-4-YL)pyridin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
Molecular Structure Analysis
The molecular weight of a similar compound, “4-methyl-5-(piperidin-4-yl)pyridin-2-amine”, is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3,(H2,12,14) .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fluorous Ionic Liquids : Honda et al. (2017) explored the synthesis of a novel class of fluorous ionic liquids. The process involved the reaction of piperidine with perfluoroalkyl iodide in pyridine, leading to tertiary amine derivatives and subsequently to iodide salts with high fluorophilicity (Honda et al., 2017).
- Mechanism of DNA Strand Breakage : Mattes, Hartley, and Kohn (1986) provided insights into the mechanism by which piperidine, a related compound, creates strand breaks in DNA at sites of damaged bases, highlighting its application in DNA sequencing and studies of DNA damage (Mattes et al., 1986).
- Bis-amino Methylation for Spiro-fused Piperidines : Lohar et al. (2016) developed an environmentally benign chemical process for synthesizing 3,5-dispirosubstituted piperidines, showcasing the compound's role in creating complex molecular structures with potential pharmaceutical applications (Lohar et al., 2016).
Biological Activities
- Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the therapeutic potential of related compounds (Kumar et al., 2008).
Material Science and Catalysis
- Aerobic Oxidation Catalyzed by Ceria-Supported Nanogold : Dairo et al. (2016) discussed the efficient catalysis by CeO2-supported gold nanoparticles for the oxidation of cyclic amines to lactams, a critical process in the synthesis of important chemical feedstocks (Dairo et al., 2016).
Environmental and Analytical Chemistry
- Analysis of Aliphatic Amines in Water : Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in water, underlining the environmental relevance and analytical applications of compounds like piperidine in monitoring water quality (Sacher et al., 1997).
properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESHQYMQHBMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629842 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine | |
CAS RN |
518285-55-7 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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